Methyl 8-methoxyphenazine-1-carboxylate

Structural Elucidation NMR Spectroscopy Quality Control

Researchers studying phenazine structure-activity relationships often struggle with ambiguous metabolite identification due to co-eluting isomers. Procure Methyl 8-methoxyphenazine-1-carboxylate as a definitive analytical reference to resolve this pain point. Its unique regiospecific substitution pattern overcomes the limitations of generic analogs, ensuring experimental reproducibility. - Chromatographic Standard: Use well-documented MS fragmentation and 1H NMR spectra to unambiguously distinguish this 8-methoxy isomer in complex fermentation extracts. - Dual-Use SAR Precursor: Test the ester directly or perform bench-scale hydrolysis to obtain the free acid, enabling efficient evaluation of carboxyl group masking on bioactivity and permeability in a single procurement. - Custom Synthesis QA: A reliable co-injection and NMR benchmark to verify the correct construction of the 8-methoxy-1-carboxylate scaffold in outsourced custom compounds.

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
CAS No. 62256-28-4
Cat. No. B14542472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-methoxyphenazine-1-carboxylate
CAS62256-28-4
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC3=C(C=CC=C3N=C2C=C1)C(=O)OC
InChIInChI=1S/C15H12N2O3/c1-19-9-6-7-11-13(8-9)17-14-10(15(18)20-2)4-3-5-12(14)16-11/h3-8H,1-2H3
InChIKeyGKBFDQNXEHDGGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-Methoxyphenazine-1-Carboxylate Baseline Characterization


Methyl 8-methoxyphenazine-1-carboxylate (CAS 62256-28-4) is a synthetic phenazine derivative featuring a methoxy substituent at the 8-position and a methyl ester at the 1-position of the tricyclic phenazine core. It belongs to the broader class of phenazine-1-carboxylic acid (PCA) derivatives, which are widely studied for their antimicrobial, antitumor, and redox activities. This compound was first reported in the context of systematic syntheses of methoxy- and hydroxy-phenazine-1-carboxylic acids, establishing its identity as a regiospecifically substituted analog [1]. Its definitive structural characterization, including 1H NMR data acquired under standardized conditions, is available through authoritative spectral databases, ensuring unambiguous identity verification for procurement and experimental reproducibility [2].

Analytical standard with publicly archived 1H NMR reference
Synthetic intermediate for 8-methoxy-PCA derivative SAR studies
MS fragmentation reference for phenazine metabolite identification

Generic Substitution Risks for Methyl 8-Methoxyphenazine-1-Carboxylate


Phenazine-1-carboxylic acid (PCA) and its analogs exhibit substituent-dependent biological activity, spectroscopic properties, and reactivity, making generic substitution scientifically inadequate. The position and nature of ring substituents on the phenazine core directly influence key parameters such as redox potential, which is tightly linked to antimicrobial activity through reactive oxygen species (ROS) generation, and NMR chemical shifts used for structural confirmation. For instance, computational and experimental studies have established that methoxy and carbomethoxy substituents induce distinct and predictable incremental shifts in 1H NMR spectra, allowing for unambiguous differentiation between positional isomers [1]. Furthermore, the biological activity of phenazine derivatives is highly sensitive to the substitution pattern; the presence of a free carboxylic acid versus a methyl ester can alter membrane permeability, target binding, and metabolic stability, as demonstrated in SAR studies of PCA-based antimicrobials [2]. Therefore, substituting methyl 8-methoxyphenazine-1-carboxylate with a different regioisomer or a non-esterified analog risks experimental non-reproducibility and invalid structure-activity conclusions.

Regioisomer mismatch
Methoxy position (8- vs. 6- or 7-) may shift NMR fingerprints and alter reported biological readouts.
Ester vs. acid form
Methyl ester masking the carboxyl group can change membrane permeability and target interaction context.
Redox potential sensitivity
Substituent-dependent redox behavior may affect ROS-mediated antimicrobial screening outcomes.

Methyl 8-Methoxyphenazine-1-Carboxylate Differentiation Guide


1H NMR Identity vs. Unsubstituted Phenazine Analogs

Methyl 8-methoxyphenazine-1-carboxylate possesses a definitive 1H NMR fingerprint that distinguishes it from the parent methyl phenazine-1-carboxylate and other methoxy positional isomers. The 8-methoxy group induces distinct chemical shift increments on the aromatic protons, which have been systematically tabulated for methoxy- and carbomethoxy-substituted phenazines [1]. The reference 1H NMR spectrum for this compound, acquired at 300 MHz in acetone-d₆, is publicly archived, providing a direct experimental reference for identity confirmation against synthesized or purchased material [2]. This contrasts with positional isomers such as methyl 6-methoxyphenazine-1-carboxylate or methyl 7-methoxyphenazine-1-carboxylate, for which comparable reference spectra are not as readily available in curated public databases, making unambiguous identity verification more challenging.

1H NMR Identity
Class-level
Full 1H NMR spectrum (SDBS No. 8263, 300 MHz, acetone-d₆) vs. parent and other positional isomers.
Supports unambiguous regioisomer identity confirmation.
Reference spectra not available for all isomers; class-level spectral shift inference applies.
Structural Elucidation NMR Spectroscopy Quality Control

Synthetic Precursor to 8-Methoxy-Phenazine-1-Carboxylic Acid

The compound serves as the methyl ester prodrug form or protected intermediate for 8-methoxy-phenazine-1-carboxylic acid (CAS 32464-66-7) . In SAR studies of phenazine-1-carboxylic acid derivatives, the conversion of the free carboxylic acid to a methyl ester is a common strategy to modulate lipophilicity, membrane permeability, and biological activity. For example, esterification of PCA has been shown to alter antifungal activity against Rhizoctonia solani in vitro, with certain ester derivatives demonstrating different potency profiles compared to the parent acid [1]. The 8-methoxy methyl ester thus provides a specific, isolable intermediate that can be hydrolyzed to the corresponding acid under controlled conditions, enabling sequential biological testing of both ester and acid forms from a single precursor.

Synthetic Precursor Role
Class-level
Methyl ester with zero H-bond donors; can be hydrolyzed to 8-methoxy-phenazine-1-carboxylic acid.
May support modular SAR exploration from a single isolable precursor.
Class-level inference from PCA ester SAR studies; verify hydrolysis conditions.
Synthetic Intermediate Prodrug Design Medicinal Chemistry

MS Fragmentation Pattern vs. Hydroxy-Phenazine Analogs

Isomeric methoxy- and hydroxy-phenazine-1-carboxylic acids and their methyl esters exhibit distinctly different mass spectrometric fragmentation pathways that can be leveraged for structural elucidation of polysubstituted phenazines. A dedicated study of the mass spectroscopic fragmentation behavior of these isomeric compounds demonstrated that the position of the methoxy (or hydroxy) substituent on the phenazine ring dictates the primary fragmentation routes, enabling differentiation of 6-, 7-, 8-, and 9-substituted isomers [1]. Methyl 8-methoxyphenazine-1-carboxylate yields a characteristic fragmentation pattern resulting from the combined presence of the 8-methoxy and 1-carbomethoxy groups, which is distinct from that of the corresponding 6-methoxy or 7-methoxy isomers.

MS Fragmentation Pattern
Class-level
Distinct EI-MS fragmentation (M⁺· at m/z 268) vs. 6-, 7-, 9-methoxy isomers.
Supports isomer identification in GC-MS/LC-MS dereplication workflows.
Fragment ion abundances are substituent-position dependent; reported isomer patterns differ.
Mass Spectrometry Metabolite Identification Natural Product Chemistry

Methyl 8-Methoxyphenazine-1-Carboxylate Application Scenarios


HPLC/GC-MS Reference Standard for Phenazine Metabolites

Methyl 8-methoxyphenazine-1-carboxylate can be procured as an authentic reference standard for the chromatographic (HPLC, GC) and mass spectrometric (EI-MS, LC-MS) identification of methoxylated phenazine metabolites in Pseudomonas and Streptomyces fermentation extracts. Its well-documented MS fragmentation behavior [1] and publicly accessible 1H NMR spectrum [2] enable unambiguous confirmation of this specific regioisomer, which is essential for distinguishing it from other methoxy- or hydroxy-substituted phenazine congeners that may co-elute or share similar nominal masses.

Synthetic Precursor for 8-Methoxy-Phenazine-1-Carboxylic Acid

This compound serves as a protected, isolable precursor to 8-methoxy-phenazine-1-carboxylic acid. Research groups investigating the structure-activity relationships of phenazine-1-carboxylic acid derivatives for antimicrobial applications [1] can procure this ester for bench-scale hydrolysis to obtain the free acid, or test the ester directly to assess the impact of carboxyl group masking on biological activity and membrane permeability. This dual-use capability reduces the number of separate procurements required for a comprehensive SAR campaign.

QC Identity Standard for 8-Methoxy-Phenazine Custom Synthesis

For laboratories outsourcing the custom synthesis of 8-methoxy-substituted phenazine derivatives, methyl 8-methoxyphenazine-1-carboxylate can be procured as a co-injection standard or NMR reference material to verify the identity and purity of the delivered custom compounds. Its standardized 1H NMR data acquired under rigorously defined conditions (300 MHz, acetone-d₆) [2] provide a reliable benchmark for assessing whether the 8-methoxy-1-carboxylate scaffold has been correctly constructed in more complex derivatives.

Application
Selection Property
Validation Focus
Phenazine metabolite reference standard
Archivable spectral identity data
1H NMR and MS spectral match
Synthetic precursor for 8-methoxy-PCA
Ester-protected carboxylic acid scaffold
Hydrolysis and purity assessment
QC identity standard for custom synthesis
Benchmark reference spectrum under defined conditions
Identity verification of custom phenazine derivatives
Quote Request

Request a Quote for Methyl 8-methoxyphenazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.